(3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol
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Overview
Description
(3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a hydroxymethyl group and a pyrazole ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol typically involves multiple steps:
Formation of the Pyrazole Ring:
Piperidine Ring Formation: The piperidine ring can be constructed through a Mannich reaction, where formaldehyde and a secondary amine react with a ketone.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can undergo reduction to form a dihydropyrazole derivative using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new drugs for treating various diseases, such as inflammation or cancer.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group could participate in hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol
- (3S,4R)-1-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol
- (3S,4R)-1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol
Uniqueness
The presence of the fluorophenyl group in (3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol distinguishes it from its analogs with different substituents on the phenyl ring. This fluorine substitution can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
(3S,4R)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c17-14-3-1-11(2-4-14)16-13(7-18-19-16)8-20-6-5-12(10-21)15(22)9-20/h1-4,7,12,15,21-22H,5-6,8-10H2,(H,18,19)/t12-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILRQBWGOBWCON-IUODEOHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)CC2=C(NN=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1CO)O)CC2=C(NN=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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